molecular formula C12H9F2N3O2 B1473909 2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid CAS No. 1547281-94-6

2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1473909
CAS No.: 1547281-94-6
M. Wt: 265.22 g/mol
InChI Key: KYXZZTNMAAKFIC-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry research, particularly in the development of novel anticancer and antibacterial agents. The incorporation of a 2,4-difluorophenyl moiety is a strategic feature in drug design; fluorine atoms are known to influence molecular conformation, enhance metabolic stability, and facilitate hydrogen bonding with biological targets, as evidenced by their presence in several FDA-approved oncology drugs . The pyrimidine core is a privileged scaffold in pharmaceuticals, frequently serving as a key building block in therapeutic agents . This compound is primarily valued as a sophisticated chemical intermediate for constructing more complex molecules. Its structural features, including the carboxylic acid group, make it a versatile precursor for synthesizing hydrazides, hydrazones, amides, and esters, which are common pharmacophores in active pharmaceutical ingredients. Research into analogous 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated potent cytotoxic effects against aggressive cancer cell lines, including prostate adenocarcinoma (PPC-1) and melanoma (A375), in both 2D and 3D culture models . Furthermore, the 2-aminopyrimidine-5-carboxylate scaffold is recognized for its potential in antibacterial research. Similar structures have been developed as inhibitors targeting essential enzymes in the methylerythritol phosphate (MEP) pathway, a biosynthetic route absent in mammals, thereby offering a potential strategy for selective antibacterial action . Researchers utilize this compound to explore new therapeutic options for challenging conditions, leveraging its hybrid structure to target specific enzymes or receptors involved in oncogenic signaling pathways and bacterial proliferation.

Properties

IUPAC Name

2-(2,4-difluoroanilino)-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c1-6-8(11(18)19)5-15-12(16-6)17-10-3-2-7(13)4-9(10)14/h2-5H,1H3,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXZZTNMAAKFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative with significant potential in medicinal chemistry. Its molecular formula is C12H9F2N3O2, and it has garnered attention for its biological activity, particularly in the context of cancer treatment and enzyme inhibition.

  • Molecular Weight : 265.22 g/mol
  • IUPAC Name : 2-(2,4-difluoroanilino)-4-methylpyrimidine-5-carboxylic acid
  • Purity : Typically ≥95%

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cancer cell proliferation and survival pathways. The presence of the difluorophenyl group enhances its binding affinity to these targets, potentially leading to increased therapeutic efficacy.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell Line GI50 (nM) Mechanism of Action
K56214Inhibition of BCR-ABL signaling
KU81225Suppression of STAT5 phosphorylation
MEG-0116Disruption of ERK signaling

These findings suggest that the compound may serve as a promising candidate for the treatment of chronic myeloid leukemia (CML) by targeting BCR-ABL kinase activity .

Enzyme Inhibition

The compound has been shown to inhibit various kinases, which are critical in signal transduction pathways that regulate cell growth and division. For instance, it has demonstrated selective inhibition against BCR-ABL with an IC50 value of approximately 70 nM . This specificity is crucial for minimizing off-target effects and enhancing therapeutic outcomes.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a half-life exceeding four hours and a bioavailability of approximately 24% in rat models. This pharmacokinetic profile supports its potential for further development as a therapeutic agent .

Case Studies

  • Chronic Myeloid Leukemia (CML) :
    • A study involving xenograft mouse models demonstrated that treatment with 50 mg/kg/day of the compound significantly suppressed tumor progression in K562 cell line-derived tumors.
    • The compound effectively reduced BCR-ABL autophosphorylation, leading to decreased downstream signaling through STAT5 and ERK pathways .
  • Inhibition Studies :
    • Comparative studies with other known inhibitors indicated that this compound exhibited superior efficacy in inhibiting CML cell line proliferation compared to traditional therapies .

Comparison with Similar Compounds

Substituent Variations at Position 5

  • Carboxylic Acid vs. Ester/Ketone Derivatives: The carboxylic acid group distinguishes the target compound from analogs like ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS: 903445-89-6), which features an ethyl ester at position 3. The ester derivative has a higher molecular weight (271.31 g/mol) and a predicted pKa of 1.85, indicating reduced acidity and altered solubility compared to the carboxylic acid . Biological Implications: Carboxylic acids generally exhibit better aqueous solubility and bioavailability than esters, which require metabolic hydrolysis for activation.
  • Ketone Substituent: The analog 1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone (CAS: 2270906-35-7) replaces the carboxylic acid with an ethanone group.

Substituent Variations at Position 2

  • Fluorinated vs. Non-Fluorinated Aromatic Groups: The 2,4-difluorophenylamino group in the target compound contrasts with non-fluorinated analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (). Fluorine atoms increase electronegativity and metabolic stability, while methoxy groups (e.g., in ’s 2-(4-methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid) introduce electron-donating effects, altering electronic distribution and binding affinities .
  • Sulfanyl and Halogenated Substituents :
    Compounds like 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid (CAS: 477854-70-9) feature sulfanyl (S–) and chlorine atoms. These groups increase molecular weight (e.g., 377 g/mol ) and may enhance lipophilicity or confer resistance to oxidative metabolism .

Table 1. Key Parameters of Selected Pyrimidine Derivatives

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Activities
Target Compound C₁₂H₉F₂N₃O₂ 265.22 2,4-difluorophenylamino, COOH High solubility, potential bioactivity
Ethyl Ester Derivative C₁₅H₁₇N₃O₂ 271.31 4-methylphenylamino, COOEt Lower acidity (pKa ~1.85)
4-[(2,4-Dichlorophenyl)sulfanyl] Analog C₁₇H₁₀Cl₂N₂O₂S 377.24 Sulfanyl, dichlorophenyl Enhanced lipophilicity
Methoxyphenyl Derivative C₁₇H₁₅N₃O₃ 309.32 4-methoxyphenyl, pyridin-4-yl Electron-donating effects
Ethanone Derivative C₁₃H₁₁F₂N₃O 263.25 2,4-difluorophenylamino, COCH₃ Reduced polarity

Structural Conformation and Hydrogen Bonding

  • The target compound’s planar pyrimidine ring and tautomeric stability (evidenced by IR/NMR data in related syntheses ) contrast with analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]..., where dihedral angles between substituents and the pyrimidine ring range from 12.0° to 86.1°, influencing steric interactions .

Preparation Methods

General Synthetic Strategy

The preparation of 2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid generally follows a multi-step synthetic route involving:

  • Construction of the pyrimidine ring with substitution at the 2-, 4-, and 5-positions.
  • Introduction of the 2,4-difluorophenylamino substituent at the 2-position via nucleophilic aromatic substitution or amination.
  • Installation or retention of the carboxylic acid group at the 5-position.
  • Methylation at the 4-position.

Preparation of the Pyrimidine Core with Carboxylic Acid Functionality

Pyrimidine-5-carboxylic acid derivatives are commonly synthesized by condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or malonate derivatives bearing carboxyl groups. The 4-methyl substitution can be introduced by using methyl-substituted precursors or via alkylation post ring formation.

Example approach:

  • Starting from 4-methylpyrimidine-5-carboxylic acid or its ester, the pyrimidine ring is constructed with the carboxyl group at position 5 intact or as an ester for protection.
  • The methyl group at position 4 can be introduced by employing methyl-substituted β-dicarbonyl precursors or via selective methylation.

Activation of Carboxylic Acid and Coupling Conditions

The carboxylic acid group at the 5-position can be sensitive and may require protection or activation for subsequent reactions. Common activation methods include:

Activation Method Reagents/Conditions Notes
Acid Chloride Formation Thionyl chloride (SOCl₂), oxalyl chloride Converts acid to acid chloride for enhanced reactivity; requires careful handling due to toxicity and moisture sensitivity.
Carbodiimide Coupling EDC-HCl, DCC with additives like HOBt Mild conditions; moderate yields; may require purification due to side products.
Uronium Salt Coupling TBTU, HATU, COMU in DMF with base (DIPEA) Efficient coupling; shorter reaction times; high yields; widely used in amide bond formation and adaptable for pyrimidine functionalization.

Representative Experimental Procedures

Procedure A: SNAr Amination of 2-Chloropyrimidine-5-carboxylic Acid

  • Dissolve 2-chloropyrimidine-5-carboxylic acid (1 equiv) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
  • Add 2,4-difluoroaniline (1.1 equiv) and a base such as N,N-diisopropylethylamine (DIPEA).
  • Stir the mixture at elevated temperature (50–100 °C) for several hours.
  • Upon completion, quench with water, extract with ethyl acetate, and purify by column chromatography.

Procedure B: Coupling via Carbodiimide Activation

  • Activate 4-methylpyrimidine-5-carboxylic acid with EDC-HCl (1.1 equiv) and HOBt (1.1 equiv) in DMF.
  • Add 2,4-difluoroaniline (1.1 equiv) and DIPEA (2 equiv).
  • Stir at room temperature for 16–20 hours.
  • Work up by precipitation or extraction, followed by purification.

Procedure C: One-Pot Cyclization and Amination Using Polyphosphate Ester

  • Mix thiosemicarbazide derivatives with carboxylic acid precursors in the presence of polyphosphate ester (PPE).
  • Maintain reaction temperature below 85 °C to avoid decomposition.
  • This method facilitates cyclodehydration and amination in one step, improving yield and reducing hazardous reagents.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
SNAr Amination 2-chloropyrimidine-5-carboxylic acid, 2,4-difluoroaniline, DIPEA, DMF 50–100 °C, several hours 60–75 (typical) Direct substitution, moderate conditions Requires halogenated pyrimidine precursor
Carbodiimide Coupling EDC-HCl, HOBt, DIPEA, DMF RT, 16–20 h 65–80 Mild, widely used, good yields Side products, longer reaction time
Uronium Salt Coupling TBTU/HATU, DIPEA, DMF RT, 5–20 h 75–90 High efficiency, shorter time Cost of reagents
One-Pot Cyclization (PPE) Thiosemicarbazide, carboxylic acid, PPE <85 °C, one-pot 70–85 Avoids toxic reagents, one-pot Requires optimization of PPE amount and solvent

Research Findings and Optimization Notes

  • The use of polyphosphate ester (PPE) as a cyclodehydration agent enables a one-pot synthesis route that avoids toxic chlorinating reagents like POCl₃ or SOCl₂, which are traditionally used in pyrimidine ring formation or functionalization.

  • Activation of carboxylic acids via carbodiimides (EDC-HCl) or uronium salts (TBTU, HATU) in polar aprotic solvents like DMF with bases such as DIPEA results in efficient amide bond formation, adaptable for pyrimidine amino substitution, with yields typically ranging from 65% to 90% depending on conditions.

  • The choice of solvent and base significantly impacts reaction efficiency. DMF is preferred for its solubilizing properties, while DIPEA offers effective deprotonation without excessive nucleophilicity.

  • Reaction times vary from 5 minutes (in optimized coupling with COMU) to overnight (16–20 hours) depending on the method and scale.

  • Temperature control is critical in PPE-mediated reactions to prevent decomposition; maintaining below 85 °C is optimal.

Q & A

Basic: What are the standard synthetic protocols for 2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid?

The synthesis typically involves coupling 2,4-difluoroaniline with a pre-functionalized pyrimidine-carboxylic acid precursor under alkaline conditions (e.g., K₂CO₃ or NaH). Key steps include:

  • Nucleophilic substitution : Reacting 4-methylpyrimidine-5-carboxylic acid derivatives with 2,4-difluoroaniline in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can computational modeling optimize reaction conditions for this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example:

  • Reaction path search : Tools like GRRM or AFIR map energy barriers for nucleophilic substitution steps, identifying optimal temperatures and catalysts .
  • Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction yield .
    Combine computational insights with high-throughput experimentation to validate predictions.

Basic: Which spectroscopic techniques confirm structural integrity?

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituents (e.g., δ 8.2–8.5 ppm for pyrimidine protons; δ 160–165 ppm for carboxylic carbon) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 294.08 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity (>98%) .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Multi-technique validation : Compare NMR with IR (carbonyl stretch ~1700 cm⁻¹) and X-ray crystallography (if crystals form) .
  • DFT-NMR calculations : Predict chemical shifts for proposed structures using Gaussian or ORCA software to identify misassigned peaks .

Basic: What are common synthetic impurities, and how are they characterized?

  • By-products : Unreacted 2,4-difluoroaniline (detected via GC-MS) or decarboxylated pyrimidine derivatives (HPLC retention time shifts) .
  • Control strategies : Optimize stoichiometry (1.2:1 aniline:pyrimidine ratio) and monitor reaction progress via TLC .

Advanced: How to design kinetic studies for the amination reaction mechanism?

  • Rate determination : Use in situ FTIR or UV-Vis to track aniline consumption at varying temperatures (Arrhenius plot for activation energy) .
  • Isotopic labeling : ¹⁵N-labeled aniline in NMR studies confirms covalent bond formation .

Basic: What are critical solubility and stability considerations for this compound?

  • Solubility : Poor in water; use DMSO or DMF for biological assays. Solubility in ethanol: ~15 mg/mL at 25°C .
  • Stability : Store at -20°C under inert gas; avoid prolonged exposure to light (degradation via photooxidation) .

Advanced: How to evaluate bioactivity against enzyme targets (e.g., kinases)?

  • In vitro assays : Fluorescence polarization assays with recombinant kinases (e.g., EGFR) measure IC₅₀ values .
  • Docking studies : AutoDock Vina predicts binding modes to active sites, prioritizing substituents for SAR studies .

Basic: What are key considerations for scaling up synthesis?

  • Reactor design : Use continuous-flow systems to enhance heat/mass transfer for exothermic amination steps .
  • Process control : PAT tools (e.g., inline Raman spectroscopy) monitor reaction endpoints .

Advanced: How to address low yields in scaled-up reactions?

  • Mass transfer limitations : Increase agitation speed (≥500 rpm) or switch to microreactors .
  • Catalyst optimization : Screen heterogeneous catalysts (e.g., Pd/C or zeolites) to improve turnover frequency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid

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